N-(Furan-2-yl)-N-methylacetamide
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Overview
Description
N-(Furan-2-yl)-N-methylacetamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-2-yl)-N-methylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of furan-2-carboxylic acid with N-methylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds .
Scientific Research Applications
N-(Furan-2-yl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Furan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits specific enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxamide
- N-Methylfuran-2-carboxamide
- Furan-2-ylmethylamine
Uniqueness
N-(Furan-2-yl)-N-methylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the furan ring and the N-methylacetamide group allows for versatile chemical reactivity and a broad spectrum of applications .
Properties
CAS No. |
62187-53-5 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9NO2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
InChI Key |
UMMWIAMZNHBLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CO1 |
Origin of Product |
United States |
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